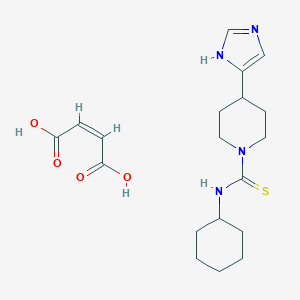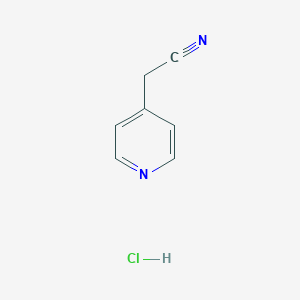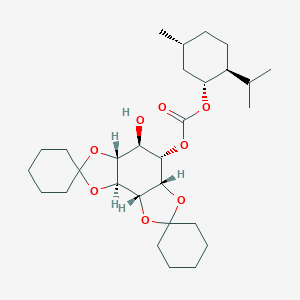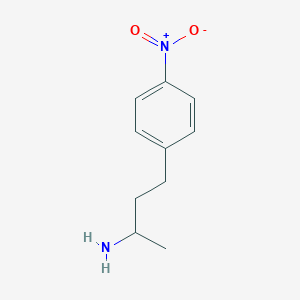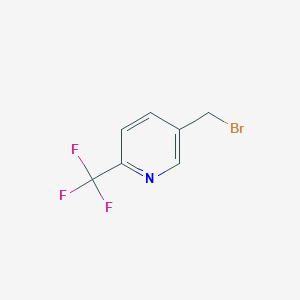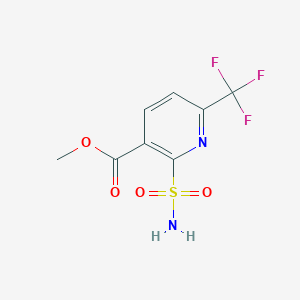![molecular formula C9H8N2S2 B122312 [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide CAS No. 152381-91-4](/img/structure/B122312.png)
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide, also known as MPMC, is a chemical compound with the molecular formula C9H9N3S3. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and ethanol. MPMC has been researched for its potential applications in the fields of medicine and agriculture.
Mecanismo De Acción
The mechanism of action of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in fungal cell wall synthesis and herbicide metabolism.
Efectos Bioquímicos Y Fisiológicos
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide has been shown to have low toxicity in animal studies, with no significant adverse effects observed at high doses. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to test subjects. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
1. Investigate the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide as an antifungal agent in the treatment of fungal infections in humans and animals.
2. Explore the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide as a herbicide in agriculture to control the growth of weeds and other unwanted plants.
3. Study the mechanism of action of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in greater detail to better understand its potential applications in medicine and agriculture.
4. Investigate the potential use of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide in combination with other compounds to enhance its effectiveness as an antifungal agent or herbicide.
5. Conduct further toxicity studies to determine the safety of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide for use in humans and animals.
In conclusion, [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide is a promising compound with potential applications in medicine and agriculture. While further research is needed to fully understand its mechanism of action and potential benefits, its low toxicity and ability to inhibit the growth of certain fungi and plants make it a promising area of study for future research.
Métodos De Síntesis
The synthesis of [Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide involves the reaction of cyanamide with 2-(methylthio)benzyl mercaptan and phenylthiomethyl mercaptan in the presence of a catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide has been studied for its potential use as an antifungal agent due to its ability to inhibit the growth of certain fungi. It has also been investigated for its potential as a herbicide in agriculture.
Propiedades
IUPAC Name |
[methylsulfanyl(phenylsulfanyl)methylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9(11-7-10)13-8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMEHPDGATCFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375644 |
Source


|
| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
CAS RN |
152381-91-4 |
Source


|
| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

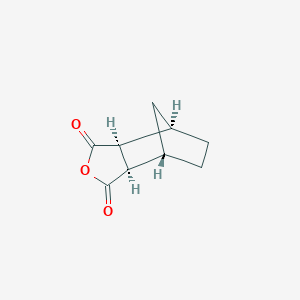
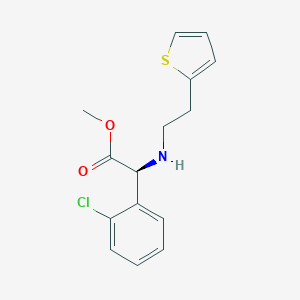
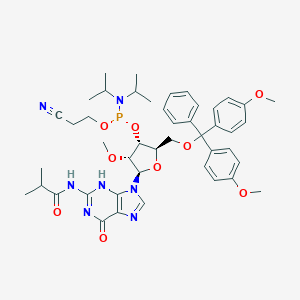
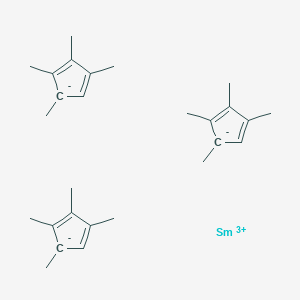
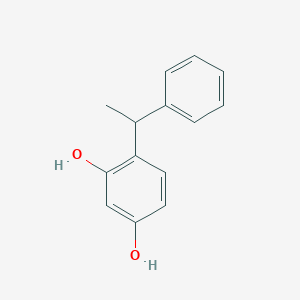
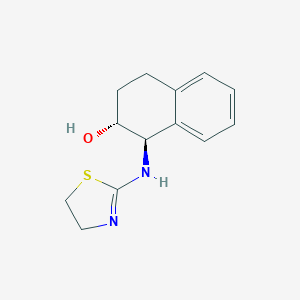
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

